Methyl methacrylate-d8

Description

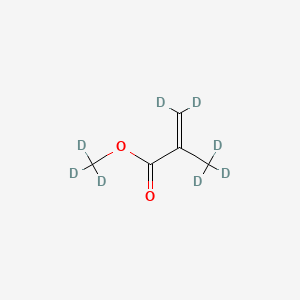

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNEPGJFQJSBK-MGGKGRBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(=O)OC([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63541-79-7 | |

| Record name | 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63541-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20956671 | |

| Record name | (~2~H_3_)Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35233-69-3 | |

| Record name | Methyl-d3 2-(methyl-d3)-2-propenoate-3,3-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35233-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035233693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic-3,3-d2 acid, 2-(methyl-d3)-, methyl-d3 ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (~2~H_3_)Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H3)methyl (3,3,α,α,α-2H5)methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Perdeuterated Methyl Methacrylate (MMA-d8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of perdeuterated methyl methacrylate (MMA-d8), a critical isotopically labeled monomer for a range of scientific applications, including neutron scattering studies and as a building block in the synthesis of deuterated pharmaceuticals. This document moves beyond a simple recitation of procedural steps to offer a scientifically rigorous overview, grounded in established chemical principles and validated methodologies.

Introduction: The Significance of Perdeuterated Methyl Methacrylate

Perdeuterated methyl methacrylate (CD₂(C(CD₃)COOCD₃)), or MMA-d8, is a valuable synthetic intermediate and monomer. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique properties that are leveraged in various advanced analytical and material science applications. In pharmaceutical development, selective deuteration can alter metabolic profiles, potentially leading to improved pharmacokinetic properties of drug candidates. Furthermore, in materials science, polymers derived from MMA-d8, such as perdeuterated poly(methyl methacrylate) (PMMA-d8), are indispensable in neutron scattering experiments for elucidating polymer structure and dynamics.

This guide will focus on the most established and industrially relevant synthesis route for MMA-d8: the acetone cyanohydrin (ACH) process, adapted for deuterated starting materials.

The Acetone Cyanohydrin (ACH) Route to Perdeuterated Methyl Methacrylate

The synthesis of MMA-d8 via the ACH pathway is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity and yield. The overall transformation begins with perdeuterated acetone (acetone-d6) and proceeds through a deuterated cyanohydrin intermediate, followed by conversion to a deuterated methacrylamide sulfate, and finally esterification with perdeuterated methanol (methanol-d4).

Overall Synthesis Workflow

A Technical Guide to the Physical Properties of Methyl Methacrylate-d8

Introduction: The Significance of Isotopic Labeling

In the precise world of scientific research, particularly in polymer science, materials science, and drug development, the ability to trace molecular pathways and understand reaction kinetics is paramount. Methyl methacrylate-d8 (MMA-d8), a deuterated isotopologue of methyl methacrylate (MMA), serves as an invaluable tool in these fields. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a unique spectroscopic signature without significantly altering the chemical reactivity of the molecule. This allows researchers to distinguish MMA-d8 from its non-deuterated counterpart in complex systems, making it an ideal tracer for polymerization studies, metabolic pathway analysis, and as a component in advanced optical materials. This guide provides a comprehensive overview of the core physical properties of MMA-d8, the methodologies for their verification, and the safety protocols essential for its handling.

Core Physical and Isotopic Properties

The physical properties of this compound are fundamentally similar to its proteated analog, with slight variations arising from the increased mass of deuterium. These properties are critical for designing experiments, interpreting results, and ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₅D₈O₂ | [1][2] |

| Molecular Weight | 108.16 - 108.17 g/mol | [1][2][3] |

| CAS Number | 35233-69-3 | [1][2][3] |

| Appearance | Colorless Liquid | [4] |

| Density | 1.011 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 100 °C (lit.) | [1][4][5] |

| Melting Point | -48 °C (lit.) | [1][4][5] |

| Refractive Index (n20/D) | 1.413 (lit.) | [5] |

| Flash Point | 9 °C (closed cup) | [4] |

| Isotopic Purity | Typically ≥98 atom % D | [3][6] |

Note: "lit." indicates that the value is widely cited in scientific literature and supplier documentation.

Analytical Validation: A Self-Validating Workflow

Ensuring the identity and purity of a specialized reagent like MMA-d8 is the cornerstone of reproducible research. A multi-pronged analytical approach is not just recommended; it is a mandatory step for validating the material. This workflow combines physical property measurement with spectroscopic analysis to create a self-validating system.

Caption: A logical workflow for the validation of this compound.

Spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the absence of protons at the deuterated positions, providing a direct measure of isotopic enrichment. Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups and confirm the C-D bonds, while Mass Spectrometry (MS) verifies the correct molecular weight of 108.17 g/mol .[2]

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to purity. Its measurement is a rapid and non-destructive method for verifying a sample against literature values.

Objective: To accurately measure the refractive index of a this compound sample and compare it to the established value of 1.413 at 20°C.[5]

Materials:

-

Abbe refractometer

-

This compound sample

-

Temperature-controlled water bath

-

Lint-free lens paper

-

Acetone or ethanol for cleaning

Methodology:

Caption: Step-by-step protocol for measuring the refractive index of MMA-d8.

Causality and Insights:

-

Why Calibrate? Calibration with a known standard (distilled water, nD = 1.3330 at 20°C) ensures the instrument's accuracy, removing systematic error from the measurement.

-

Why Temperature Control? Refractive index is temperature-dependent. Circulating water from a stable bath at 20°C is crucial for obtaining a value that can be accurately compared to the literature standard.[5]

-

Why Use a Volatile Solvent for Cleaning? Acetone or ethanol evaporates quickly and leaves no residue, preventing contamination of the sample which could alter the refractive index reading.

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor.[4] It is also a skin and respiratory irritant and may cause an allergic skin reaction.[4][7] Proper handling is essential to ensure laboratory safety.

-

Storage: Store in a refrigerator between 2°C and 8°C, protected from light.[1][3] The material is often stabilized with an inhibitor like hydroquinone to prevent spontaneous polymerization, which can be exothermic and potentially rupture the container.[3][4][8]

-

Handling: Work in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[10] All equipment must be grounded to prevent static discharge.[7][9]

-

Stability: The compound is stable under recommended storage conditions but may polymerize if exposed to light, heat, or contaminants like acids, bases, or oxidizing agents.[4][5] The inhibitor's effectiveness relies on the presence of dissolved oxygen, so do not store under an inert atmosphere.[11]

Conclusion

This compound is a specialized chemical reagent with distinct physical properties that are central to its application in advanced research. Its molecular weight, density, and refractive index serve as key identifiers for quality control. The verification of these properties through a structured analytical workflow underpins the integrity of any experimental data generated using this compound. Adherence to strict safety and storage protocols is non-negotiable to mitigate the risks associated with its flammability and reactivity. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their work.

References

- This compound Three Chongqing Chemdad Co. (n.d.). Vertex AI Search.

- This compound. (n.d.). CHEMICAL POINT.

- This compound. (n.d.). CHEMICAL POINT.

- Methyl methacrylate (D₈, 98%) 10-100 ppm hydroquinone. (n.d.). Cambridge Isotope Laboratories.

- This compound | CAS 35233-69-3. (n.d.). Santa Cruz Biotechnology.

- 35233-69-3(this compound). (n.d.). Kuujia.com.

- This compound, polymerized. (n.d.). ARMAR Isotopes.

- Methyl Methacrylate | C5H8O2. (n.d.). PubChem.

- Methyl methacrylate (D₈, 98%) 10-100 ppm hydroquinone. (n.d.). Cambridge Isotope Laboratories, Inc.

- Methyl methacrylate. (2022, June 30). DCCEEW.

- METHYL METHACRYLATE. (n.d.). Adakem.

- Safety Data Sheet: Methyl methacrylate. (2016, June 14). Carl ROTH.

- What Are The Properties Of Methyl Methacrylate?. (2025, July 19). Chemistry For Everyone - YouTube.

- Safety Data Sheet. (n.d.). Formosa Plastics Corporation.

- SAFETY DATA SHEET. (2013, November 13). Fisher Scientific.

- Safety Data Sheet(SDS). (n.d.). LG Chem.

- Boiling point of methyl methacrylate is. (n.d.). Dentosphere: World of Dentistry.

- This compound | 35233-69-3. (n.d.). ChemicalBook.

- Methyl methacrylate. (n.d.). Wikipedia.

- Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). (n.d.). RefractiveIndex.INFO.

- Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm. (2015, August 21). ResearchGate.

- Method for producing deuterated methyl methacrylate. (n.d.). Google Patents.

- Methyl Methacrylate (MMA) Applications. (n.d.). Shanghai Douwin Chemical Co.,Ltd.

- The EPR spectrum of δ-irradiated polymethyl methacrylate specifically deuterated in the methylene group. (n.d.). SciTech Connect - OSTI.GOV.

- Methyl methacrylate: Application, synthesis and toxicity. (2023, May 8). ChemicalBook.

- Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4-1.6 μm. (n.d.). PubMed.

- This compound. (n.d.). CDN Isotopes.

- Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4-1.6 μm. (n.d.). Applied Optics.

- CAS 6053-46-9. (n.d.). Sigma-Aldrich.

- Hexamethyldisiloxane CAS 107-46-0 | 814051. (n.d.). Merck Millipore.

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. scbt.com [scbt.com]

- 3. isotope.com [isotope.com]

- 4. armar-europa.de [armar-europa.de]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ark-chem.co.jp [ark-chem.co.jp]

- 10. carlroth.com [carlroth.com]

- 11. adakem.com [adakem.com]

Methyl methacrylate-d8 CAS number and molecular weight

An In-Depth Technical Guide to Methyl Methacrylate-d8: Synthesis, Characterization, and Advanced Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern chemical and materials research, stable isotope-labeled compounds are indispensable tools. Among these, This compound (MMA-d8) , the perdeuterated analog of methyl methacrylate, has emerged as a critical monomer for the synthesis of advanced polymers and as a valuable standard in analytical chemistry. The substitution of all eight hydrogen atoms with deuterium imparts unique physicochemical properties that are leveraged in sophisticated analytical techniques, from neutron scattering to mass spectrometry.

This guide provides an in-depth technical overview of this compound, designed for researchers, polymer scientists, and drug development professionals. We will move beyond basic data to explore the causality behind its synthesis, the self-validating protocols for its quality control, and its field-proven applications, grounding all claims in authoritative references.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical is a thorough understanding of its core properties. The isotopic substitution in MMA-d8 results in a distinct molecular weight and requires a specific identifier for unambiguous tracking.

| Property | Value | Source(s) |

| CAS Number | 35233-69-3 | [1][2][3] |

| Molecular Formula | C₅D₈O₂ | [2][4] |

| Molecular Weight | 108.17 g/mol | [2][5][6] |

| Synonyms | Perdeuterated methyl methacrylate, Methyl-d3 methacrylate-d5 | [2][5][7] |

| Appearance | Colorless liquid | [6] |

| Density | 1.011 g/mL at 25 °C | [4][6] |

| Melting Point | -48 °C | [4][6] |

| Boiling Point | 100 °C | [6] |

| Refractive Index | n20/D 1.413 | [6] |

| Stabilizer | Typically 10-300 ppm Hydroquinone or MEHQ | [3][5] |

| Storage | 2°C to 8°C, protect from light, highly flammable | [5][6] |

Synthesis of this compound

The synthesis of MMA-d8 is not a trivial substitution but a multi-step process requiring deuterated starting materials to achieve high isotopic purity. The most established route is a modification of the acetone cyanohydrin (ACH) process. The expertise in this synthesis lies in the careful handling of intermediates to maximize deuterium incorporation and minimize isotopic dilution.

A common synthetic pathway leverages commercially available, highly deuterated starting materials: Acetone-d6 and Methanol-d4 .[8] The process aims to preserve the deuterium labels throughout the reaction sequence.

Conceptual Synthesis Workflow

Caption: Fig. 1: Synthesis workflow for MMA-d8 via the ACH method.

Experimental Protocol: Synthesis via the Acetone Cyanohydrin (ACH) Method

This protocol is a representative procedure based on established chemical principles for the synthesis of MMA-d8.[8]

-

Step 1: Formation of Acetone Cyanohydrin-d6.

-

Rationale: This initial step combines the deuterated ketone backbone with the nitrile group, which will be converted into the carboxylic acid derivative.

-

Procedure: In a cooled reactor (-10 to 0 °C) equipped with a stirrer, charge Acetone-d6 (>99 atom % D). Slowly add liquid hydrogen cyanide (HCN) while maintaining the low temperature. A basic catalyst, such as triethylamine, is often used to facilitate the reaction. The reaction is typically complete within 2-3 hours. The product, acetone cyanohydrin-d6, is used directly in the next step.

-

-

Step 2: Conversion to Methacrylamide-d5 Sulfate.

-

Rationale: Concentrated sulfuric acid performs a dual function: it dehydrates the tertiary alcohol and hydrolyzes the nitrile to an amide, which remains as a sulfate salt.

-

Procedure: The crude acetone cyanohydrin-d6 is slowly added to an excess of concentrated sulfuric acid at a controlled temperature (typically 80-100 °C). The mixture is heated for approximately 1 hour. This results in the formation of the sulfuric acid salt of methacrylamide, with deuterium atoms preserved on the methyl and vinylidene positions.

-

-

Step 3: Esterification to this compound.

-

Rationale: This is the final step where the ester group is formed. It is critical to use a deuterated methanol source. Methanol-d4 (CD₃OD) is often treated to exchange the hydroxyl deuterium for a proton (yielding CD₃OH) to prevent unwanted side reactions while retaining the crucial deuterated methyl group.[8]

-

Procedure: The methacrylamide-d5 sulfate mixture is heated to a higher temperature (130-150 °C). Methanol-d3 (CD₃OH) is then added slowly. The resulting MMA-d8 is volatile and is typically removed from the reaction mixture by distillation as it is formed.

-

-

Step 4: Purification and Stabilization.

-

Rationale: The crude product contains impurities and unreacted starting materials. Distillation is required to achieve high chemical purity. A polymerization inhibitor is essential for storage and handling.

-

Procedure: The collected distillate is washed with water and a mild base to remove acidic impurities. After drying with an appropriate agent (e.g., anhydrous magnesium sulfate), the product is purified by fractional distillation under reduced pressure. A polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), is added to the final product.[9]

-

Quality Control: A Self-Validating System

For a stable isotope-labeled compound, quality control extends beyond chemical purity; it must rigorously validate isotopic purity . This is a self-validating system where the analytical data must confirm the molecular identity and the degree of deuteration, ensuring the compound is fit for its intended, highly sensitive applications. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are the cornerstone techniques.

Protocol: Isotopic Purity Determination by HRMS

High-resolution mass spectrometry can resolve the small mass differences between isotopologues (molecules differing only in their isotopic composition).[1][2][10]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the synthesized MMA-d8 in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Acquire a full scan mass spectrum over a mass range that includes the theoretical masses of all possible isotopologues (from d0 to d8). The theoretical monoisotopic mass of C₅D₈O₂ is approximately 108.088 Da.

-

Data Analysis:

-

Extract the ion intensities for each isotopologue peak (M, M-1, M-2, etc., corresponding to the d8, d7, d6 species, etc.).

-

Calculate the isotopic purity (atom % D) using the relative intensities of the observed peaks. The percentage of the desired d8 species is calculated as:

-

% d8 = [Intensity(d8) / Σ(Intensities of all isotopologues)] x 100

-

-

Trustworthiness Check: The observed isotopic distribution should match the theoretically calculated distribution for the stated enrichment level. A significant deviation may indicate incomplete deuteration during synthesis or back-exchange.[10]

-

Characterization by NMR Spectroscopy

-

¹H NMR (Proton NMR): For a highly pure MMA-d8 sample (>99 atom % D), the ¹H NMR spectrum should show a near-complete absence of signals in the regions where protons would appear in standard MMA (vinyl protons at ~5.5-6.1 ppm, methoxy at ~3.7 ppm, and methyl at ~1.9 ppm). The only visible peaks should be from residual, non-deuterated solvent or a non-deuterated internal standard. This provides a clear, qualitative confirmation of successful deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals corresponding to the chemical shifts of the deuterated positions, confirming the locations of the deuterium labels.

-

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and are often shifted slightly upfield compared to their protonated counterparts. This provides structural confirmation of the carbon backbone and the sites of deuteration.

Applications in Research and Development

The utility of MMA-d8 stems from the kinetic isotope effect and the unique nuclear properties of deuterium. These properties make it an invaluable tool for elucidating mechanisms and structures.

Application Workflow: Polymer Interface Analysis via Neutron Scattering

One of the most powerful applications of MMA-d8 is in the synthesis of deuterated poly(methyl methacrylate) (PMMA-d8) for use in neutron scattering experiments.[11][12] Neutrons interact differently with hydrogen and deuterium nuclei, a property that can be exploited to create "contrast" between different polymer chains or segments within a material.[13]

Caption: Fig. 2: Workflow for using MMA-d8 in neutron scattering.

-

Expertise: By creating a blend of PMMA-d8 and its hydrogenous counterpart (PMMA-h8), a scientist can generate high contrast for neutron beams. This allows for the precise measurement of polymer-polymer interfaces, the diffusion of one polymer into another, and the conformation of polymer chains in confined spaces.[4] This is impossible with techniques like X-ray scattering, which cannot distinguish between the two chemically identical polymers.

Applications in Drug Development

While MMA itself is not typically an active pharmaceutical ingredient (API), its polymer, PMMA, is a widely used biocompatible excipient in drug delivery systems.[14]

-

Studying Drug Release and Polymer Degradation: By synthesizing drug-eluting nanoparticles or implants using PMMA-d8, researchers can use techniques like mass spectrometry to track the degradation of the polymer matrix separately from the drug and other excipients. This provides crucial data on the stability and release kinetics of a formulation.[15]

-

Internal Standards for Bioanalysis: MMA-d8 can serve as a starting material for synthesizing deuterated internal standards used in liquid chromatography-mass spectrometry (LC-MS) assays. For example, if a drug molecule contains a methoxy group, a deuterated version (with a -OCD₃ group) can be synthesized. Using a deuterated internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate quantification of a drug or its metabolites in biological samples.

Safety and Handling

This compound shares the same chemical hazards as its non-deuterated analog. Proper handling is essential to ensure laboratory safety.

-

Flammability: MMA-d8 is a highly flammable liquid.[2] It must be stored away from heat, sparks, and open flames. All equipment used for handling must be properly grounded to prevent static discharge.[5]

-

Health Hazards: It is a skin irritant and may cause an allergic skin reaction. It can also cause respiratory irritation.[2] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5]

-

Uncontrolled Polymerization: MMA-d8 can polymerize spontaneously, especially when exposed to light, heat, or initiators. It is shipped with an inhibitor to prevent this.[6] For long-term storage, it should be kept refrigerated and protected from light.[5]

Conclusion

This compound is far more than a simple deuterated molecule; it is a key enabling material for advanced scientific inquiry. Its synthesis, while complex, yields a product whose unique properties unlock insights into polymer physics, materials science, and pharmaceutical development that would otherwise be inaccessible. The rigorous, self-validating analytical protocols required to confirm its isotopic purity underscore the precision demanded by its applications. For researchers and developers in possession of this powerful monomer, MMA-d8 provides a lens to visualize the molecular world with unparalleled clarity.

References

-

Kuujia.com. 35233-69-3(this compound). Available from: [Link]

-

Polymer Source. Deuterated this compound. Available from: [Link]

-

CHEMICAL POINT. This compound. Available from: [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available from: [Link]

-

Chemdad Co., Ltd. This compound. Available from: [Link]

-

Oak Ridge National Laboratory. Interfaces and Their Impact on Polymer Dynamics. (2023). Neutron Science at ORNL. Available from: [Link]

-

American Chemical Society Publications. Deuteration and Polymers: Rich History with Great Potential. (2021). Available from: [Link]

-

CORDIS, European Union. Deuterated Polymers for Neutron Techniques. (2023). Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Polymers: Complete Guide. (2025). Available from: [Link]

-

European Patent Office. Method for producing deuterated methyl methacrylate - EP 1661880 A1. (2006). Available from: [Link]

-

Institut Laue-Langevin. Neutron scattering: a valuable tool for the advancement of sustainable polymers. Available from: [Link]

-

National Center for Biotechnology Information. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Available from: [Link]

-

Oak Ridge National Laboratory. Synthesis of Deuterated Materials. Available from: [Link]

-

National Center for Biotechnology Information. Poly(methyl methacrylate) particulate carriers in drug delivery. (2012). Available from: [Link]

Sources

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Interfaces and Their Impact on Polymer Dynamics | Neutron Science at ORNL [neutrons.ornl.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1661880A1 - Method for producing deuterated methyl methacrylate - Google Patents [patents.google.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. data.epo.org [data.epo.org]

- 9. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 10. isotope.com [isotope.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deuterated Polymers for Neutron Techniques | News | CORDIS | European Commission [cordis.europa.eu]

- 13. Neutron scattering: a valuable tool for the advancement of sustainable polymers - ILL Neutrons for Society [ill.eu]

- 14. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

Assessing the Isotopic Purity of Methyl Methacrylate-d8 by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

An In-Depth Technical Guide:

Abstract

Deuterated molecules are indispensable in modern Nuclear Magnetic Resonance (NMR) spectroscopy, serving as non-interfering solvents and as probes in mechanistic and structural studies. Methyl methacrylate-d8 (MMA-d8), a fully deuterated monomer, is critical for the synthesis of deuterated polymers used in materials science and drug development to study polymer structure, dynamics, and interactions without overwhelming proton signals. The utility of MMA-d8 is, however, directly contingent on its isotopic purity. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the isotopic purity of MMA-d8 using quantitative NMR (qNMR) spectroscopy, ensuring data integrity and experimental reproducibility.

The Imperative of Isotopic Purity in NMR Applications

In ¹H NMR spectroscopy, deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals of the analyte. Similarly, when synthesizing polymers for NMR analysis, using deuterated monomers like MMA-d8 allows for the selective observation of specific non-deuterated components or guest molecules within a polymer matrix.

The central challenge is that "100% deuteration" is practically unattainable. Residual protons from incompletely deuterated isotopologues (e.g., MMA-d7) are always present. These residual signals can be mistaken for analyte signals, interfere with the quantification of low-concentration species, or complicate the interpretation of complex spectra. Therefore, a rigorous, quantitative assessment of isotopic purity is not merely a quality control step but a prerequisite for reliable downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the benchmark technique for this validation, as it can pinpoint the exact location of residual protons and determine their concentration with high precision.[1][2]

The Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration or purity of a substance. Its fundamental principle is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of the analyte (MMA-d8) with a known mass of a certified internal standard in a deuterated solvent, we can use the ratio of their signal integrals to calculate the precise amount of residual protonated material in the MMA-d8 sample.

This guide focuses on ¹H qNMR for its high sensitivity and the ubiquitous presence of the ¹H nucleus in organic molecules.[3] However, for highly enriched compounds (>98 atom % D), Deuterium (²H) NMR can be a valuable complementary technique, providing a clean spectrum where only deuteron signals are observed.[4]

A Self-Validating Protocol for ¹H qNMR Analysis of MMA-d8

This protocol is designed to be a self-validating system, where careful planning and execution ensure the trustworthiness of the final purity value.

Causality in Experimental Design: Selecting the Internal Standard

The choice of the internal standard (IS) is the most critical decision in a qNMR experiment. An inappropriate standard will invalidate the results. The key is to select a standard with signals that are well-resolved from any potential residual proton signals in MMA-d8 and from common impurities.

Expected ¹H Residual Signals for MMA-d8: Based on the structure of methyl methacrylate, residual proton signals are expected near the following chemical shifts (in CDCl₃):

-

Vinyl Protons: ~5.6 and 6.1 ppm

-

Methoxy Protons (-OCD₃): ~3.8 ppm

-

α-Methyl Protons (-CD₃): ~1.9 ppm

Criteria for an Optimal Internal Standard:

-

Signal Resolution: Must have at least one sharp, well-defined signal in a region free of interference from the analyte's residual signals or other impurities.[5][6]

-

Chemical Inertness: Must not react with the analyte (MMA-d8), the solvent, or trace impurities.[5]

-

Certified Purity: The purity of the standard must be known and traceable (e.g., to NIST standards).[5]

-

Solubility: Must be fully soluble in the chosen NMR solvent.[6]

-

Hygroscopic Stability: Should be non-hygroscopic to ensure accurate weighing.

| Internal Standard | Structure | ¹H Signal (ppm in CDCl₃) | Protons (N) | Rationale for Use with MMA-d8 |

| Maleic Acid | HOOC-CH=CH-COOH | ~6.3 ppm (singlet) | 2 | Signal is in a clean region, away from expected MMA-d8 residual signals. |

| Dimethyl Sulfone | (CH₃)₂SO₂ | ~3.0 ppm (singlet) | 6 | Suitable if the methoxy region of MMA-d8 is free of interference. |

| 1,4-BTMSB | (CH₃)₃Si-C₆H₄-Si(CH₃)₃ | ~7.6 ppm (singlet) & ~0.25 ppm (singlet) | 4 & 18 | Provides signals at both ends of the spectrum, offering flexibility.[7] |

| 1,3,5-Trimethoxybenzene | C₆H₃(OCH₃)₃ | ~6.1 ppm (singlet) & ~3.8 ppm (singlet) | 3 & 9 | Signals may overlap with MMA-d8 residual protons; requires careful verification. |

Experimental Workflow

The following workflow ensures accuracy through meticulous preparation and parameter optimization.

Caption: Workflow for qNMR-based isotopic purity determination.

Data Acquisition: The Key to Trustworthiness

The validity of the qNMR equation I = kN (where I is the integral and N is the number of nuclei) depends entirely on the experimental conditions.[3] Simply running a default ¹H NMR experiment is insufficient and will lead to erroneous results.

Causality Behind Parameter Choices:

-

Pulse Angle (90°): A 90° pulse ensures that all nuclei across the spectrum are excited uniformly, which is essential for comparing integrals of different signals.[3]

-

Relaxation Delay (d1): This is the most critical parameter for accuracy. Protons in different chemical environments have different spin-lattice relaxation times (T₁). The delay between pulses (d1) must be long enough for all protons (in both the standard and the analyte) to fully return to equilibrium. An insufficient delay will cause signals with longer T₁ values to be saturated, leading to artificially small integrals.

-

Self-Validation: To determine the necessary d1, run an inversion-recovery experiment to measure the T₁ of all signals to be integrated. A conservative and reliable approach is to set d1 to be at least 5 times (and ideally 7 times) the longest measured T₁ value.

-

-

Number of Scans (ns): The residual proton signals in a highly deuterated sample like MMA-d8 will be very small. A sufficient number of scans (e.g., 64, 128, or more) is required to achieve a signal-to-noise ratio (S/N) that allows for accurate integration.

| Parameter | Recommended Value | Justification |

| Pulse Angle (p1) | 90° | Ensures uniform signal excitation for accurate integration. |

| Relaxation Delay (d1) | ≥ 5 x longest T₁ | Prevents signal saturation, ensuring integrals are truly proportional to concentration. |

| Acquisition Time (at) | > 2.5 s | Provides good digital resolution (> 0.4 Hz/pt) for accurate peak shape definition.[7] |

| Number of Scans (ns) | 64 - 256 | Achieves high S/N for precise integration of low-intensity residual signals. |

Data Processing and Calculation

-

Processing: Apply meticulous manual phasing and baseline correction to the spectrum. Automated routines can be unreliable for qNMR. The baseline across the integrated regions must be perfectly flat.

-

Integration: Integrate one well-resolved signal from the internal standard (IS) and all observable residual proton signals from the MMA-d8.

-

Calculation of Chemical Purity (of proton-containing species): The purity of the proton-containing fraction of the analyte (P_analyte) relative to the internal standard is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I: Integral area of the signal

-

N: Number of protons giving rise to the signal

-

M: Molar mass

-

m: Weighed mass

-

P: Purity of the standard (from its certificate)

-

-

Calculation of Isotopic Purity (Atom % D): The result from the qNMR calculation gives the weight percent of the residual proton-containing isotopologues (e.g., MMA-d7). This value is then used to calculate the final isotopic purity. For an MMA-d8 sample, which has 8 exchangeable positions, if the qNMR analysis determines there is 0.5% of MMA-d7 present, the calculation demonstrates a very high level of deuteration. The final Atom % D is typically calculated by the manufacturer using a combination of methods, including NMR and mass spectrometry, but this qNMR protocol provides a direct and verifiable measure of the residual proton content. Commercially available MMA-d8 often has an isotopic purity of >99 atom % D.[1]

Identification of Chemical Impurities

Beyond isotopic purity, qNMR can simultaneously identify and quantify chemical impurities. During analysis, it is crucial to distinguish residual proton signals of MMA-d8 from common contaminants.

| Common Impurity | Typical ¹H Shift (CDCl₃) | Multiplicity | Potential Source |

| Water | ~1.56 ppm | singlet | Adsorbed moisture |

| Acetone | ~2.17 ppm | singlet | Lab contamination |

| Toluene | ~2.36, 7.2 ppm | singlet, multiplet | Synthesis solvent |

| Diethyl ether | ~1.21, 3.48 ppm | triplet, quartet | Extraction solvent |

| Silicone Grease | ~0.07 ppm | singlet | Lab apparatus |

| Methanol | ~3.49 ppm | singlet | Reagent in synthesis[8][9] |

Source: Adapted from common impurity tables.[10][11][12]

Conclusion

The determination of isotopic purity for compounds like this compound is fundamental to the integrity of advanced NMR studies. The ¹H qNMR protocol detailed in this guide provides a robust, self-validating framework for achieving this. By understanding the causality behind experimental choices—from the selection of an appropriate internal standard to the optimization of acquisition parameters—researchers can confidently quantify residual proton content. This ensures that the deuterated monomers used in the synthesis of complex materials for drug development and materials science are of the highest quality, leading to unambiguous, reproducible, and authoritative scientific results.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Reddy, G. S., Gajjela, S., & Srinivasan, K. (2015). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 7(20), 8501-8508. [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Kitayama, T., & Hatada, K. (2004). Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations. Macromolecules, 37(10), 3843-3850. [Link]

-

Lane, A. N., & Fan, T. W.-M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4768-4776. [Link]

-

Neppel, A., & Butler, I. S. (1984). 13C NMR spectra of poly(methyl methacrylate) and poly(ethyl methacrylate). Journal of Molecular Structure, 117(1–2), 109–115. [Link]

-

Cavani, F., & Teles, J. H. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Catalysis Today, 302, 2-16. [Link]

-

van der Veen, A. M. H. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Lane, A. N., & Fan, T. W.-M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4768-4776. [Link]

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

Lai, S. Y., et al. (2022). Thermodynamic Study of One-step Production from Isobutene to Methyl Methacrylate. Bulletin of Chemical Reaction Engineering & Catalysis, 17(3), 590-602. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Hintermann, L. (2021). List of qNMR Standards – Version 1.7. [Link]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link]

-

Vao-soongnern, S., et al. (2015). Structure and dynamics of stereo-regular poly(methyl-methacrylate) melts through atomistic molecular dynamics simulations. Soft Matter, 11(12), 2465-2479. [Link]

-

Wang, Y., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry, 56(1), e4671. [Link]

-

Heffner, S. A., & Bovey, F. A. (1991). Characterization of intramolecular microstructure of styrene- methyl methacrylate copolymers: new 1H NMR assignments supported. Macromolecules, 24(23), 6274-6281. [Link]

-

Zhang, Y., et al. (2020). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. Catalysts, 10(8), 882. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

-

University of Florence. (n.d.). Protein isotopic enrichment for NMR studies. [Link]

-

Khandelwal, D., et al. (2020). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Journal of Polymer Research, 27(8), 219. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. emerypharma.com [emerypharma.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. bipm.org [bipm.org]

- 8. Catalysis for the synthesis of methacrylic acid and methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. epfl.ch [epfl.ch]

- 12. kgroup.du.edu [kgroup.du.edu]

A Comprehensive Technical Guide to the Safe Handling of Deuterated Methyl Methacrylate

This guide provides an in-depth overview of the essential safety protocols and handling procedures for deuterated methyl methacrylate (d-MMA). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this valuable isotopic labeling reagent. While deuterated methyl methacrylate shares many properties with its non-deuterated counterpart, this guide will provide a comprehensive framework for its safe handling, grounded in established safety principles.

Understanding Deuterated Methyl Methacrylate: Chemical and Physical Properties

Deuterated methyl methacrylate is a form of methyl methacrylate where one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution is invaluable in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for the elucidation of reaction mechanisms and molecular structures.

While the chemical reactivity of d-MMA is nearly identical to that of methyl methacrylate (MMA), its physical properties, such as molecular weight, will vary depending on the degree and location of deuteration. It is crucial to consult the Safety Data Sheet (SDS) specific to the deuterated product being used.

Table 1: Physical and Chemical Properties of Methyl Methacrylate (as a reference for d-MMA)

| Property | Value | Source |

| CAS Number (Unlabeled) | 80-62-6 | [1] |

| Molecular Formula (Unlabeled) | C5H8O2 | [2] |

| Molecular Weight (Unlabeled) | 100.12 g/mol | [3] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Acrid, fruity | [4] |

| Boiling Point | 101 °C (214 °F) | [4] |

| Melting Point | -48 °C (-54 °F) | [4] |

| Flash Point | 10 °C (50 °F) - closed cup | |

| Density | 0.94 g/cm³ | [4] |

| Vapor Pressure | 29 mmHg at 20 °C | [5] |

| Solubility in Water | 1.5 g/100 ml | [4] |

| Explosive Limits | 2.1% - 12.5% by volume in air | [6] |

Hazard Identification and Risk Assessment

Deuterated methyl methacrylate is a hazardous chemical that presents multiple risks. A thorough understanding of these hazards is the foundation of a robust safety protocol.

Primary Hazards:

-

Flammability: D-MMA is a highly flammable liquid and vapor.[2][1] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[6]

-

Health Hazards:

-

Skin Irritation and Sensitization: Causes skin irritation and may lead to an allergic skin reaction upon repeated contact.[2]

-

Respiratory Irritation: May cause respiratory irritation if vapors are inhaled.[2] Symptoms of acute inhalation exposure can include coughing, shortness of breath, and sore throat.[7]

-

Eye Irritation: Causes serious eye irritation.[8]

-

-

Reactivity and Polymerization: D-MMA can undergo hazardous polymerization if not properly inhibited and stored.[6][9] This reaction is exothermic and can lead to a dangerous increase in pressure and potential explosion of sealed containers.[9][10] Polymerization can be initiated by heat, light, oxidizing agents, or the absence of an inhibitor.[6][7]

Diagram 1: Hazard Profile of Deuterated Methyl Methacrylate

Caption: Key hazards associated with deuterated methyl methacrylate.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with d-MMA.

Engineering Controls

-

Ventilation: All work with d-MMA must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[9][11]

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[8][12] Use explosion-proof electrical and lighting equipment.[12]

-

Static Electricity: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing chemical exposure.

Table 2: Recommended Personal Protective Equipment for Handling d-MMA

| PPE Category | Specification | Rationale and Source |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol). Nitrile gloves offer limited splash protection and should be changed immediately upon contamination. | To prevent skin contact, which can cause irritation and sensitization.[7][9][11] The choice of glove material should be based on chemical resistance data.[13] |

| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and vapors that can cause serious irritation.[7][8] |

| Skin and Body Protection | A lab coat, and for larger quantities, a chemical-resistant apron or suit. Closed-toe shoes are mandatory. | To prevent accidental skin contact.[9][14] |

| Respiratory Protection | Typically not required when working in a fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent respiratory irritation from inhaled vapors.[5][10][11] |

Diagram 2: Personal Protective Equipment Workflow

Caption: Decision workflow for selecting and using PPE.

Storage Requirements

-

Temperature: Store in a cool, well-ventilated area, typically in a refrigerator designated for flammable chemicals between 2°C and 8°C.[2] The storage temperature should not exceed 30°C.[12][15]

-

Light: Protect from direct sunlight, as light can contribute to polymerization.[2][1]

-

Inhibitors and Oxygen: D-MMA is typically supplied with an inhibitor (e.g., hydroquinone) to prevent polymerization. The effectiveness of these inhibitors is dependent on the presence of dissolved oxygen. Therefore, do not store d-MMA under an inert atmosphere.[16]

-

Shelf Life: Unopened containers should be used within the manufacturer's recommended timeframe. Once opened, the material should be used promptly. Inhibited methyl methacrylate should generally be disposed of after one year from purchase.[9]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5][7][8]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation or a rash develops.[7][8][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention.[7][9]

Spill and Leak Response

-

Small Spills (<1 L):

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.[17]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Fire Extinguishing

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][10]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the fire.[10]

-

Firefighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10] Use water spray to cool fire-exposed containers and prevent them from rupturing due to pressure buildup from heat or polymerization.[6]

Disposal Considerations

Deuterated methyl methacrylate and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Collection: Collect waste d-MMA in a properly labeled, sealed container.

-

Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[12][15]

-

Empty Containers: Empty containers may still contain hazardous residues and vapors.[12][15] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. After proper cleaning, the container can be disposed of according to institutional guidelines.[9]

Conclusion

The safe handling of deuterated methyl methacrylate demands a comprehensive understanding of its properties and associated hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict storage and disposal protocols, researchers can effectively mitigate the risks. This guide provides the foundational knowledge for establishing a safe working environment, but it is imperative to always consult the specific Safety Data Sheet for the product in use and to follow all institutional and regulatory safety guidelines.

References

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Chemical Management. (n.d.). Diamond D Self Cure Liquid - Safety Data Sheet. Retrieved from [Link]

-

Methacrylate Monomers. (n.d.). Safe use of gloves. Retrieved from [Link]

-

Polymer Source. (n.d.). Deuterated Methyl methacrylate-d8. Retrieved from [Link]

-

University of California Center for Laboratory Safety. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methyl Methacrylate. Retrieved from [Link]

-

A&N Chemical. (2021). How to Dispose of Waste Methyl Methacrylate? Retrieved from [Link]

-

Chemius. (n.d.). Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methyl methacrylate. Retrieved from [Link]

-

A&N Chemical. (2020). How to Dispose of Waste Methyl Methacrylate? Retrieved from [Link]

-

Chemius. (n.d.). Methyl Methacrylate MEHQ (MMA) - Safety Data Sheet. Retrieved from [Link]

-

Polymer Source. (n.d.). Deuterated Methyl methacrylate-d5. Retrieved from [Link]

-

Government of Canada. (2025). Hazardous substance assessment - Methyl methacrylate. Retrieved from [Link]

-

Methacrylate Esters Manufacturers Association. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

-

Cedre. (n.d.). Methyl methacrylate - Chemical Response Guide. Retrieved from [Link]

-

PubMed. (n.d.). Surgical applications of methyl methacrylate: a review of toxicity. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

-

PubMed. (n.d.). Toxicity of methyl methacrylate in dentistry. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0300 - METHYL METHACRYLATE. Retrieved from [Link]

-

Stony Brook University Environmental Health and Safety. (2012). Standard Operating Procedure Methyl Methacrylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Methacrylate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Methacrylate. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. ICSC 0300 - METHYL METHACRYLATE [chemicalsafety.ilo.org]

- 8. fishersci.com [fishersci.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 11. Mobile [my.chemius.net]

- 12. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]

- 13. petrochemistry.eu [petrochemistry.eu]

- 14. download.basf.com [download.basf.com]

- 15. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]

- 16. petrochemistry.eu [petrochemistry.eu]

- 17. petrocheme.com [petrocheme.com]

Maintaining Isotopic and Chemical Fidelity: A Guide to the Stability and Storage of Methyl Methacrylate-d8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl methacrylate-d8 (MMA-d8), a perdeuterated isotopologue of methyl methacrylate, is an indispensable tool in diverse research and development fields. Its applications range from serving as a monomer in the synthesis of deuterated polymers for neutron scattering studies to its use as an internal standard in mass spectrometry-based metabolic research. The substitution of hydrogen with deuterium atoms imparts unique properties, most notably a kinetic isotope effect that can alter reaction rates and metabolic pathways. However, to leverage these properties effectively, maintaining the isotopic and chemical integrity of MMA-d8 is paramount. This guide provides a comprehensive, experience-driven framework for understanding the stability challenges and implementing robust storage and handling protocols.

The Chemical Profile of this compound: Inherent Instabilities

The stability of MMA-d8 is governed by the same reactive functionalities as its non-deuterated counterpart: a readily polymerizable carbon-carbon double bond and an ester group susceptible to hydrolysis. Compounding these issues are challenges unique to isotopically labeled compounds, namely the risk of isotopic dilution. A foundational understanding of these degradation pathways is critical for designing effective storage strategies.

The Primary Challenge: Spontaneous Polymerization

The most significant threat to the integrity of MMA-d8 is spontaneous free-radical polymerization. This exothermic reaction can be initiated by several factors:

-

Heat: Elevated temperatures increase the rate of formation of free radicals, which can initiate polymerization.[1][2] The reaction can self-accelerate, and if it occurs within a sealed container, the pressure increase can lead to violent rupture.[3]

-

Light: Ultraviolet (UV) light possesses sufficient energy to initiate radical formation and subsequent polymerization.[2][4]

-

Contaminants: Peroxides, strong acids, strong bases, and oxidizing agents can act as polymerization initiators.[3][4]

To counteract this, MMA-d8 is typically supplied with a polymerization inhibitor. Common inhibitors include hydroquinone (HQ) and its monomethyl ether (MEHQ).[5][6] These molecules function by scavenging free radicals, effectively terminating the polymerization chain reaction.[7][8]

Crucial Insight: The efficacy of common phenolic inhibitors like MEHQ and HQ is critically dependent on the presence of dissolved oxygen.[9][10][11] Therefore, storing the monomer under a completely oxygen-free inert atmosphere for extended periods can inadvertently render the inhibitor ineffective. A vapor space containing 5% to 21% oxygen (air) is required to maintain the inhibitor's function.[9][11]

Secondary Degradation Pathways

While less immediate than polymerization, other degradation routes can compromise sample purity over time.

-

Hydrolysis: As an ester, MMA-d8 can undergo hydrolysis to form methacrylic acid and methanol-d3. This reaction is significantly slower at neutral pH but is catalyzed by both acids and bases.[3][12][13] The calculated hydrolysis half-life at pH 7 is approximately 4 years, but this shortens dramatically to 14 days at pH 9.[3][14]

-

Photodegradation: Beyond initiating polymerization, UV radiation can cause the cleavage of bonds within the molecule, leading to the formation of various degradation byproducts.[15][16]

-

Isotopic Dilution (H/D Exchange): A primary concern for any deuterated compound is the exchange of deuterium atoms with protons from the environment.[17][18] MMA-d8 is hygroscopic and can absorb atmospheric moisture.[4] Protic sources, such as water (H₂O), can lead to H/D exchange, reducing the isotopic purity of the compound. This is particularly relevant if the compound is handled in a humid environment or with glassware that is not scrupulously dried.[18][19]

Below is a diagram illustrating the primary degradation pathways for this compound.

Caption: Key pathways leading to the degradation of MMA-d8.

Core Protocols for Storage and Handling

A multi-faceted approach is required to mitigate the risks of degradation. The following protocols are based on a synthesis of supplier recommendations and established best practices for handling reactive monomers and deuterated compounds.

Recommended Storage Conditions

The primary goal of storage is to inhibit polymerization and prevent exposure to environmental factors that induce degradation.

| Parameter | Recommended Condition | Rationale & Causality | Not Recommended |

| Temperature | +2°C to +8°C [4][5] | Slows the rate of radical formation and potential polymerization. Lowers the vapor pressure of the flammable liquid. | Room temperature (e.g., 15-25°C)[20] or above; freezing (-48°C)[4]. |

| Atmosphere | Tightly sealed container with an air headspace (5-21% O₂) .[9][11] | Provides the necessary oxygen for phenolic inhibitors (MEHQ, HQ) to function effectively. Prevents moisture ingress. | Fully purged inert atmosphere (e.g., pure N₂ or Ar) for long-term storage; open containers. |

| Light | Protection from light (e.g., amber glass vial, storage in a dark cabinet ).[3][5] | Prevents UV-light-induced polymerization and photodegradation. | Clear glass containers exposed to ambient or direct light. |

| Inhibitor | Maintained at supplier-specified levels (e.g., 10-100 ppm MEHQ or HQ ).[5] | Scavenges free radicals to prevent the onset of polymerization. | Uninhibited monomer (unless for immediate use); depleted inhibitor levels. |

| Container | Original supplier vial (glass) or chemically compatible container with a tight seal. | Ensures material compatibility and minimizes contamination risk. | Containers made of incompatible plastics; poorly sealed vessels. |

Experimental Workflow: Decision Logic for MMA-d8 Storage

The following flowchart provides a decision-making framework for the proper storage of MMA-d8 upon receipt and during its lifecycle in the laboratory.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]

- 3. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. isotope.com [isotope.com]

- 6. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]

- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. adakem.com [adakem.com]

- 10. casewayproducts.com [casewayproducts.com]

- 11. Mobile [my.chemius.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wwz.cedre.fr [wwz.cedre.fr]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25313J [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. carlroth.com [carlroth.com]

Unlocking New Frontiers in Polymer Science and Drug Development: An In-depth Technical Guide to Deuterated Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the realm of polymer science and drug development, the quest for enhanced material properties and therapeutic efficacy is perpetual. A powerful yet often underutilized tool in this endeavor is the strategic substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H). This seemingly subtle modification at the atomic level—the addition of a single neutron—can profoundly alter the physicochemical properties of monomers and the polymers they form.[1][2] This guide provides a comprehensive technical overview of deuterated monomers, from their synthesis and polymerization to their transformative applications in materials science and medicine.

The primary impetus for employing deuterium lies in the deuterium isotope effect , a collective term for the changes in reaction rates and physicochemical properties that arise from the mass difference between protium and deuterium. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This fundamental difference manifests in several key ways:

-

Enhanced Stability: Polymers with C-D bonds exhibit increased resistance to thermal and oxidative degradation, extending their functional lifespan.[1][3]

-

Altered Reaction Kinetics: The kinetic isotope effect (KIE) can significantly slow down reactions where C-H bond cleavage is the rate-determining step.[4][5][6] This is a cornerstone of developing metabolically stabilized pharmaceuticals.

-

Unique Spectroscopic Signatures: The distinct vibrational frequencies of C-D bonds and the different nuclear magnetic properties of deuterium provide powerful handles for analytical characterization.[1][7]

This guide will delve into the practical implications of these effects, offering insights into how the strategic incorporation of deuterium can unlock new possibilities in polymer design and drug discovery.

Part 1: Synthesis and Polymerization of Deuterated Monomers

The journey into the world of deuterated polymers begins with the synthesis of their building blocks: deuterated monomers. The choice of synthetic route is dictated by the desired level and position of deuteration, the complexity of the monomer, and cost considerations.

Synthetic Strategies for Deuterated Monomers

Several methods are employed for introducing deuterium into monomeric structures:

-

Hydrogen-Deuterium (H/D) Exchange: This technique involves the exchange of protons with deuterons from a deuterium source, typically deuterium oxide (D₂O), often in the presence of a catalyst.[1] This method is particularly useful for introducing deuterium at specific, acidic C-H positions.

-

Deuterium Gas Addition: For monomers with unsaturated bonds, direct addition of deuterium gas (D₂) across the double or triple bond is a common strategy to achieve high levels of deuteration.[1]

-

Catalytic Isotope Exchange: Transition metal catalysts can facilitate the exchange of hydrogen for deuterium in a variety of organic molecules, offering a versatile route to deuterated monomers.

-

Multi-step Synthesis from Deuterated Starting Materials: For complex monomers or when precise, regioselective deuteration is required, a multi-step synthesis starting from commercially available deuterated precursors is often necessary.[8][9] While this approach offers the highest level of control, it can be more time-consuming and expensive.[8]

Experimental Protocol: Synthesis of Perdeuterated Styrene (Styrene-d₈)

This protocol outlines a common laboratory-scale synthesis of styrene-d₈, a widely used deuterated monomer.

Materials:

-

Benzene-d₆

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Lithium aluminum deuteride (LAD)

-

Diethyl ether (anhydrous)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄, anhydrous)

Step-by-Step Methodology:

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous aluminum chloride to benzene-d₆ under an inert atmosphere (e.g., argon).

-

Cool the mixture in an ice bath and slowly add acetyl chloride dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the organic layer with diethyl ether.

-

Wash the organic layer with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield acetophenone-d₅.

-

-

Reduction to Alcohol:

-

In a separate flame-dried flask, prepare a suspension of LAD in anhydrous diethyl ether under an inert atmosphere.

-

Cool the suspension in an ice bath and slowly add a solution of acetophenone-d₅ in anhydrous diethyl ether.

-

After the addition, allow the reaction to stir at room temperature for 1 hour.

-

Carefully quench the reaction by the sequential addition of D₂O, followed by a 15% aqueous solution of sodium hydroxide, and finally more D₂O.

-

Filter the resulting white precipitate and wash it with diethyl ether.

-

Combine the organic filtrates and remove the solvent to obtain 1-phenylethanol-d₈.

-

-

Dehydration to Styrene-d₈:

-

Heat the 1-phenylethanol-d₈ with a catalytic amount of a dehydration agent (e.g., potassium bisulfate) under vacuum.

-

Distill the resulting styrene-d₈ directly from the reaction mixture.

-

Collect the purified styrene-d₈ and store it with a polymerization inhibitor (e.g., 4-tert-butylcatechol) at low temperature.

-

Polymerization of Deuterated Monomers

Once synthesized, deuterated monomers can be polymerized using standard techniques. However, the kinetic isotope effect can influence the polymerization rate. Living polymerization techniques are particularly well-suited for producing well-defined deuterated polymers with controlled molecular weights and low polydispersity.[10]

Table 1: Common Polymerization Techniques for Deuterated Monomers

| Polymerization Technique | Description | Advantages for Deuterated Polymers |

| Living Anionic Polymerization | Chain growth proceeds without chain transfer or termination. | Precise control over molecular weight and architecture; ideal for block copolymers. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique. | Tolerant to a wide range of functional groups on the monomer. |

| Ring-Opening Metathesis Polymerization (ROMP) | Suitable for cyclic olefin monomers. | Can produce polymers with unique backbone structures. |

| Free Radical Polymerization | A common and versatile method. | Less sensitive to impurities, but offers less control over polymer architecture. |

Part 2: Characterization of Deuterated Monomers and Polymers

Thorough characterization is crucial to confirm the successful synthesis of deuterated materials and to understand their properties. A combination of spectroscopic and spectrometric techniques is typically employed.[11]

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.[12][13]

-

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the deuterated monomer and determining the isotopic distribution.[1]

-

Infrared (IR) and Raman Spectroscopy: The C-D vibrational modes appear at lower frequencies than C-H modes, providing a clear spectroscopic signature of deuteration.[14][15]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the resulting deuterated polymers.[1]

Diagram 1: Workflow for Characterization of Deuterated Polymers

Caption: A typical workflow for the synthesis and characterization of deuterated polymers.

Part 3: Applications in Polymer Science and Materials

The unique properties of deuterated polymers make them invaluable tools for fundamental research in polymer physics and for the development of advanced materials.

Neutron Scattering: A Window into Polymer Structure and Dynamics